molecular formula C9H18ClNO2 B1322179 2-(4-Piperidinyl)ethyl acetate hydrochloride CAS No. 184042-52-2

2-(4-Piperidinyl)ethyl acetate hydrochloride

Cat. No.: B1322179
CAS No.: 184042-52-2
M. Wt: 207.7 g/mol
InChI Key: GWWZRSGYYSHXMD-UHFFFAOYSA-N
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Description

2-(4-Piperidinyl)ethyl acetate hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Charge Transfer Studies

A comprehensive study on intramolecular charge-transfer molecules, including 4-(1-piperidinyl)benzonitrile, in ethyl acetate showcases the complex electrolyte-concentration and ion-size dependencies of the excited-state intramolecular charge-transfer reaction. The detailed time-resolved and steady-state spectroscopic analysis provides critical insights into the reaction dynamics, quantum yield, absorption and emission transition moments, and the impact of electrolyte concentration on these parameters. This research offers a deeper understanding of charge-transfer processes in various solvent environments, contributing to the field of photochemistry and molecular electronics (Pradhan & Biswas, 2007) (Pradhan & Biswas, 2007).

Synthesis and Antibacterial Activity

The synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including ethyl piperidin-4-carboxylate, has been explored. The derived compounds, particularly those bearing a 2-methylphenyl group, demonstrated significant growth inhibitory activities against various bacterial strains, marking their potential in developing new antibacterial agents (Iqbal et al., 2017).

Advanced Heterocyclic Compound Synthesis

The synthesis of complex heterocyclic compounds like (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride has been achieved. The resultant compound, synthesized via a multi-step reaction, exhibited moderate antimicrobial activities against a range of pathogens, showcasing its potential in medicinal chemistry (Ovonramwen et al., 2019).

Multi-Component Chemical Synthesis

A novel tandem multi-component synthesis of complex structures like 5,7-diaryl-5,6,7,8-tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones, presumably derived from compounds similar to ethyl 2-[(4-oxo-2,6-diaryl-3-piperidinyl)sulfanyl]acetates, demonstrates the intricate chemical transformations possible with compounds related to 2-(4-Piperidinyl)ethyl acetate hydrochloride. This research broadens the scope of multi-component chemical synthesis, contributing to the field of synthetic organic chemistry (Raja & Perumal, 2006).

Mechanism of Action

While the specific mechanism of action for “2-(4-Piperidinyl)ethyl acetate hydrochloride” is not mentioned in the sources, piperidine derivatives are known to exhibit a wide variety of biological activities . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

Piperidine derivatives continue to play a significant role in the pharmaceutical industry, with more than 7000 piperidine-related papers published during the last five years . The field continues to explore the development of fast and cost-effective methods for the synthesis of substituted piperidines . The pharmaceutical applications of synthetic and natural piperidines are also being explored, with the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Properties

IUPAC Name

2-piperidin-4-ylethyl acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-8(11)12-7-4-9-2-5-10-6-3-9;/h9-10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWZRSGYYSHXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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